Superior Yield in Palladium-Catalyzed Intramolecular Biaryl Coupling vs. 2-Bromobenzoate
In a direct intramolecular biaryl coupling, the 2-iodobenzoate core demonstrated a clear yield advantage over the corresponding 2-bromobenzoate and 2-triflate analogs under identical conditions [1]. This establishes a strong preference for the aryl iodide in challenging ring-closing reactions relevant to complex molecule synthesis.
| Evidence Dimension | Yield of 6H-dibenzo[b,d]pyran-6-one framework |
|---|---|
| Target Compound Data | 84% yield (for parent 2-iodobenzoate core under optimized conditions) |
| Comparator Or Baseline | Methyl 2-bromobenzoate (X = Br) and Methyl 2-(trifluoromethanesulfonyloxy)benzoate (X = OTf) |
| Quantified Difference | 2-Iodobenzoate gave an 84% yield, whereas the corresponding 2-bromobenzoate and 2-triflate precursors provided 'poorer yields' under a range of similar conditions. |
| Conditions | Catalytic Pd(OAc)₂, no ligand, NaOAc base, refluxing DMF |
Why This Matters
This yield differential directly impacts the cost-efficiency and atom economy of synthetic routes, making the iodo-substrate a more reliable choice for key coupling steps in pharmaceutical intermediate preparation.
- [1] Williams, A. C.; Camp, N. In Science of Synthesis; Georg Thieme Verlag KG: Stuttgart, 2003; Vol. 14, p 583. DOI: 10.1055/sos-SD-014-00294. View Source
